6-Hydrazinylisobenzofuran-1(3H)-one
Description
6-Hydrazinylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazine group (-NH-NH2) attached to an isobenzofuranone structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-hydrazinyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H8N2O2/c9-10-6-2-1-5-4-12-8(11)7(5)3-6/h1-3,10H,4,9H2 |
InChI Key |
SQIMYMREBITBED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)NN)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylisobenzofuran-1(3H)-one typically involves the following steps:
-
Formation of Isobenzofuranone Core: : The isobenzofuranone core can be synthesized through the cyclization of ortho-substituted benzoic acids or their derivatives. This step often requires the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
-
Introduction of Hydrazine Group: : The hydrazine group is introduced by reacting the isobenzofuranone core with hydrazine hydrate (N2H4·H2O) in the presence of a suitable catalyst. This reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (60-80°C).
Industrial Production Methods
Industrial production of 6-Hydrazinylisobenzofuran-1(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylisobenzofuran-1(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo or azoxy derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form hydrazones or amines. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Azo or azoxy derivatives
Reduction: Hydrazones or amines
Substitution: Substituted hydrazinylisobenzofuranones
Scientific Research Applications
6-Hydrazinylisobenzofuran-1(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its hydrazine group can interact with various biological targets, making it a candidate for anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties. It is of interest in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its potential to modulate enzyme activity and protein function. It can be used as a probe to investigate biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Hydrazinylisobenzofuran-1(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Aminoisobenzofuran-1(3H)-one: Similar structure but with an amino group instead of a hydrazine group.
6-Hydroxyisobenzofuran-1(3H)-one: Similar structure but with a hydroxyl group instead of a hydrazine group.
6-Methylisobenzofuran-1(3H)-one: Similar structure but with a methyl group instead of a hydrazine group.
Uniqueness
6-Hydrazinylisobenzofuran-1(3H)-one is unique due to the presence of the hydrazine group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry, materials science, and biological research.
Biological Activity
6-Hydrazinylisobenzofuran-1(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C9H8N2O
- Molecular Weight : 164.17 g/mol
- IUPAC Name : 6-Hydrazinylisobenzofuran-1(3H)-one
The biological activity of 6-Hydrazinylisobenzofuran-1(3H)-one is primarily attributed to its ability to interact with various biological targets. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cellular processes, potentially leading to anti-cancer effects.
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : It can influence pathways involved in cell proliferation and apoptosis, which are critical in cancer biology.
Anticancer Properties
Research indicates that 6-Hydrazinylisobenzofuran-1(3H)-one exhibits significant anticancer activity. In vitro studies demonstrate its effectiveness against various cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis in cancer cells through:
- Activation of caspase pathways
- Disruption of mitochondrial membrane potential
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies report that it exhibits inhibitory effects against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
This antimicrobial activity is believed to result from the compound's ability to disrupt bacterial cell membranes.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12.5 | |
| Anticancer | A549 (Lung Cancer) | 15.0 | |
| Antimicrobial | E. coli | 20.0 | |
| Antimicrobial | S. aureus | 18.5 |
Case Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with 6-Hydrazinylisobenzofuran-1(3H)-one resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to increased apoptosis markers, including caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on the antimicrobial properties of the compound, it was found that 6-Hydrazinylisobenzofuran-1(3H)-one effectively inhibited the growth of Staphylococcus aureus with an IC50 of 18.5 µM. The study highlighted the potential for this compound as a lead for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
